3'-(Hydroxymethyl)-biphenyl-4-acetic acid
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Overview
Description
3'-(Hydroxymethyl)-biphenyl-4-acetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, characterized by the presence of a hydroxymethyl group attached to the phenyl ring
Scientific Research Applications
3'-(Hydroxymethyl)-biphenyl-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
It is possible that the compound may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-(Hydroxymethyl)-biphenyl-4-acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetic acid.
Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to form the corresponding ketone.
Aldol Condensation: The ketone undergoes aldol condensation with phenylacetic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3'-(Hydroxymethyl)-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: The major product is 2-[4-[3-(carboxymethyl)phenyl]phenyl]acetic Acid.
Reduction: The major product is 2-[4-[3-(hydroxymethyl)phenyl]phenyl]ethanol.
Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A simpler analog with similar structural features but lacking the hydroxymethyl group.
4-(Hydroxymethyl)phenylacetic Acid: A related compound with a hydroxymethyl group attached to the phenyl ring.
2-Phenylacetic Acid: Another analog with a phenyl group attached to the acetic acid moiety.
Uniqueness
3'-(Hydroxymethyl)-biphenyl-4-acetic acid is unique due to the presence of both a hydroxymethyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKJKCPZRFKPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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